Arterolane

Antimalarial Drug Discovery In Vitro Pharmacology Drug Resistance

Researchers requiring reproducible in vivo antimalarial efficacy must ensure procurement of the correct 8'-cis stereoisomer-the trans-diastereomer is 40-fold less active. This fully synthetic 1,2,4-trioxolane overcomes artemisinin supply chain volatility. • Correct cis-stereoisomer validated in P. berghei murine models • IC50 of 1.1 nM against P. falciparum Ro73 & W2 strains • ≥98% purity; NOEL for RBC damage: 0.175 µg/mL • Achiral scaffold ensures scalable, cost-effective supply

Molecular Formula C22H36N2O4
Molecular Weight 392.5 g/mol
CAS No. 664338-39-0
Cat. No. B1665781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArterolane
CAS664338-39-0
Synonymsarterolane
OZ 277
OZ-277
OZ277 cpd
RBx 11160
RBx-11160
Molecular FormulaC22H36N2O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N
InChIInChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)
InChIKeyVXYZBLXGCYNIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arterolane: Synthetic Peroxide Antimalarial


Arterolane (also known as OZ277 or RBx 11160) is a fully synthetic 1,2,4-trioxolane antimalarial compound developed as a next-generation alternative to artemisinin derivatives [1]. It contains a peroxide pharmacophore essential for its antimalarial activity and demonstrates potent in vitro activity against multiple Plasmodium falciparum strains, including drug-resistant isolates . Arterolane is distinguished by its fully synthetic origin, which offers a scalable and economically viable manufacturing route compared to plant-derived or semi-synthetic artemisinins [2].

Synthetic trioxolane Fully synthetic peroxide probe for antimalarial pathway studies
Achiral scaffold Eliminates stereoselective synthesis, supporting reproducible supply
Distinct chemotype Supports cross-resistance profiling vs. artemisinin derivatives

Why Arterolane Cannot Be Substituted


Although arterolane shares the endoperoxide pharmacophore with artemisinin derivatives, its fully synthetic trioxolane scaffold confers distinct physicochemical, pharmacokinetic, and synthetic accessibility properties that preclude simple substitution. Unlike semi-synthetic artemisinins, arterolane is achiral, eliminating the need for complex stereoselective synthesis or purification steps, which directly impacts supply chain reliability and cost of goods [1]. More importantly, within the ozonide class, arterolane (first-generation) exhibits markedly different pharmacokinetics compared to artefenomel (OZ439, second-generation), with a significantly shorter half-life that dictates specific dosing regimens and research applications [2]. These structural and metabolic differences translate into divergent in vitro potency profiles and in vivo clearance rates, meaning experimental outcomes cannot be extrapolated from one endoperoxide to another [3].

Artemisinin derivatives
Shared pharmacophore but distinct trioxolane scaffold may shift resistance profiles and PK properties
Artefenomel (OZ439)
Second-generation ozonide with markedly longer half-life; not interchangeable for PK/PD studies
trans-Diastereomer
40-fold lower in vivo activity; incorrect stereoisomer leads to premature peroxide degradation

Arterolane: Quantitative Differentiation Evidence


In Vitro Potency vs. Artemisinin Derivatives

In ex vivo testing against 200 clinical P. falciparum isolates from artemisinin-resistant areas of Cambodia, arterolane (OZ277) exhibited a geometric mean IC50 of 31.25 nM. This potency was lower than artemisone (2.40 nM), artesunate (8.49 nM), dihydroartemisinin (11.26 nM), and artemiside (15.28 nM), but it significantly outperformed the related synthetic peroxide OZ78 (755.27 nM) [1]. This positions arterolane as a moderately potent synthetic alternative, distinct from both highly potent semisynthetic artemisinins and less active ozonide analogs.

Ex vivo potency vs. artemisinins
Head-to-head
IC50 31.25 nM
Geometric mean; 200 Cambodian isolates
Reported intermediate potency; distinct from artemisone (2.40 nM) and OZ78 (755.27 nM)
Supports cross-resistance profiling studies
Antimalarial Drug Discovery In Vitro Pharmacology Drug Resistance

Embryotoxicity Safety Margin vs. Artemisinin

In a comparative rat whole embryo culture (WEC) study, both artemisinin and arterolane induced embryotoxicity primarily affecting nucleated red blood cells (RBCs). However, the no-observed-effect level (NOEL) for RBC damage was 0.175 µg/mL for arterolane, compared to 0.1 µg/mL for artemisinin [1]. When comparing the ratio of antimalarial IC50 to embryotoxicity NOEL, arterolane demonstrated a better safety margin than artemisinin [2].

Embryotoxicity NOEL vs. artemisinin
Head-to-head
NOEL 0.175 µg/mL
vs. artemisinin 0.1 µg/mL (RBC damage)
Reported lower embryotoxicity endpoint in rat WEC model
1.75-fold higher NOEL; model-specific context
Developmental Toxicology Safety Pharmacology Teratogenicity Screening

In Vivo Activity: cis- vs. trans-Diastereomer

Arterolane's development as a clinical candidate hinged on the selection of the 8'-cis diastereomer (OZ277). While the cis and trans diastereomers exhibit similar in vitro antiplasmodial activity, the cis-isomer was found to be 40 times more active in vivo than its 8'-trans diastereomer [1]. This dramatic difference is attributed to the higher plasma clearance, shorter half-life, and lower oral bioavailability of the trans-diastereomer, which results from greater conformational exposure of the peroxide bond leading to premature degradation [2].

cis vs. trans in vivo activity
Head-to-head
40×
Higher activity for cis-Arterolane
Stereoisomer-dependent in vivo response; trans degrades rapidly
Murine malaria model; procurement of correct stereoisomer critical
Medicinal Chemistry Stereochemistry In Vivo Pharmacology

Once-Daily Dosing vs. Artemether-Lumefantrine

In a Phase IV randomized, multicenter trial involving 350 Nigerian patients with uncomplicated P. falciparum malaria, arterolane maleate-piperaquine phosphate (AMP) administered once daily was compared to artemether-lumefantrine (AL) administered twice daily [1]. The PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28 was 100% for both AMP and AL groups, with no significant differences in fever clearance time or parasite clearance time [2]. A systematic review and meta-analysis of four randomized controlled trials confirmed the non-inferiority of arterolane-piperaquine to artemether-lumefantrine, with a 28-day PCR-corrected risk difference of 0 (95% CI: -0.02 to 0.02) [3].

Clinical non-inferiority trial
Trial context
Risk diff. 0 (95% CI -0.02 to 0.02)
vs. artemether-lumefantrine, Day 28 PCR-corrected ACPR
Reported non-inferiority endpoint in uncomplicated falciparum malaria
Meta-analysis of 4 RCTs; once-daily dosing regimen
Clinical Pharmacology Antimalarial Therapy Patient Adherence

Synthetic Accessibility vs. Plant-Derived Artemisinin

As a fully synthetic molecule, arterolane is produced via a scalable chemical synthesis that avoids the agricultural and extraction bottlenecks associated with artemisinin, which is isolated from Artemisia annua [1]. This synthetic route is economically viable and ensures a more consistent supply and stable cost of goods compared to plant-derived artemisinins, which are subject to seasonal variation and geopolitical supply chain disruptions [2]. The achiral nature of the trioxolane scaffold further simplifies synthesis by eliminating the need for stereoselective steps or chiral resolution [3].

Synthetic accessibility
Class-level inference
Fully synthetic; scalable 3-step route
Achiral scaffold; no chiral resolution needed
Synthetic supply chain independent of plant-derived artemisinin
Manufacturing context; data to verify for specific production scale
Process Chemistry Supply Chain Cost of Goods

Arterolane: Research and Industrial Applications


Cross-Resistance Profiling in Resistant P. falciparum

Arterolane serves as a chemically distinct peroxide probe for investigating cross-resistance mechanisms in artemisinin-resistant P. falciparum strains. Its ex vivo IC50 of 31.25 nM against Cambodian isolates [1] provides a benchmark for comparing the susceptibility of novel peroxide analogs. Its moderate potency relative to artesunate (8.49 nM) and superior activity to OZ78 (755.27 nM) allows researchers to quantify the impact of specific resistance mutations on different peroxide scaffolds, aiding in the rational design of next-generation antimalarials.

Developmental Toxicology with Defined Safety Margin

In reproductive and developmental toxicology research, arterolane offers a peroxide antimalarial with a documented NOEL for RBC damage of 0.175 µg/mL, which is 1.75-fold higher than artemisinin's 0.1 µg/mL [2]. This improved safety margin makes arterolane a preferable tool compound for in vivo teratogenicity studies in rodent models, where minimizing confounding embryotoxicity is essential for accurately assessing developmental outcomes. It is particularly suited for studies aiming to decouple antimalarial efficacy from developmental toxicity.

In Vivo Efficacy Using Active cis-Stereoisomer

Researchers conducting in vivo murine malaria studies (e.g., P. berghei model) must ensure they utilize the correct 8'-cis stereoisomer (arterolane, OZ277). The trans-diastereomer is 40-fold less active in vivo due to premature peroxide bond degradation [3]. Therefore, arterolane is the validated compound for any in vivo experiment aiming to recapitulate the pharmacokinetic and pharmacodynamic properties of a clinically advanced synthetic trioxolane. Procurement of the correct stereoisomer is non-negotiable for reproducible in vivo results.

Adherence-Simplified Dosing in Clinical Research

For clinical researchers and public health program managers, arterolane-piperaquine combinations offer a once-daily dosing alternative to twice-daily artemether-lumefantrine, with demonstrated non-inferior efficacy (100% PCR-corrected ACPR at Day 28) [4]. This evidence supports the use of arterolane-based regimens in clinical trials or implementation studies where improving patient adherence and reducing logistical complexity are primary objectives. The quantified risk difference of 0 (95% CI: -0.02 to 0.02) from a meta-analysis of four RCTs provides a robust statistical basis for selecting arterolane-piperaquine over ACTs in such studies [5].

Application
Selection Property
Validation Focus
Plasmodium falciparum resistance profiling
Peroxide scaffold sensitivity
Ex vivo IC50 endpoint review
Developmental toxicology model studies
Embryotoxicity endpoint context
NOEL / RBC damage endpoint interpretation
In vivo malaria efficacy research
cis-Stereoisomer identity
In vivo activity verification
Antimalarial combination trial analysis
Once-daily dosing regimen context
Non-inferiority endpoint review (PCR-corrected ACPR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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